![molecular formula C21H21NO5 B14770827 3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one CAS No. 7400-13-7](/img/structure/B14770827.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one involves multiple steps. The starting materials typically include 3,4-dimethoxyphenethylamine and various reagents to facilitate the formation of the chromeno[6,7-e][1,3]oxazin-8(2H)-one core. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethyl isocyanate: This compound shares the 3,4-dimethoxyphenethyl moiety but differs in its functional groups and overall structure.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with similar substituents but a different core structure.
The uniqueness of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one lies in its specific arrangement of functional groups and the chromeno[6,7-e][1,3]oxazin-8(2H)-one core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7400-13-7 |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C21H21NO5/c1-24-17-5-3-14(9-20(17)25-2)7-8-22-12-16-10-15-4-6-21(23)27-19(15)11-18(16)26-13-22/h3-6,9-11H,7-8,12-13H2,1-2H3 |
InChI Key |
GXTBCMYUZWQKAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=C4C(=C3)C=CC(=O)O4)OC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


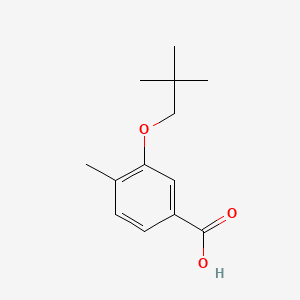

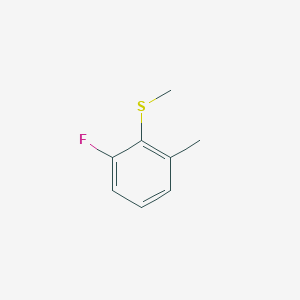
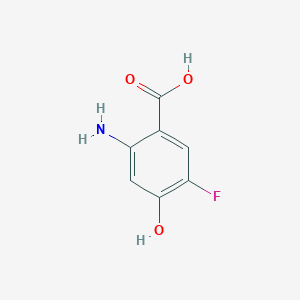

![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
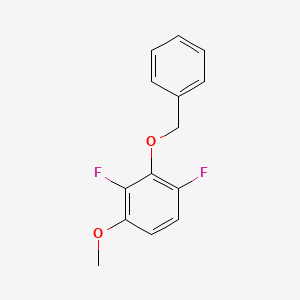
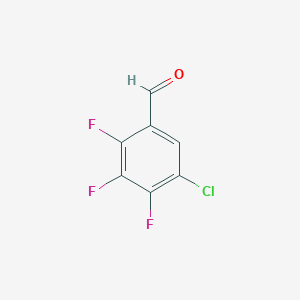
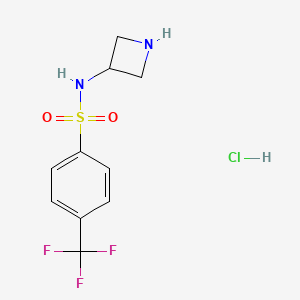
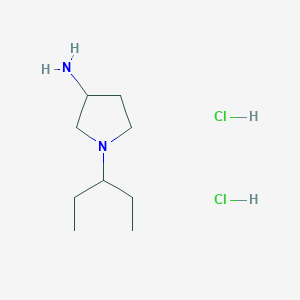


![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)

